molecular formula C18H23N3O5S B2706192 3,4-dimethoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzenesulfonamide CAS No. 2034223-83-9

3,4-dimethoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzenesulfonamide

Cat. No. B2706192
CAS RN: 2034223-83-9
M. Wt: 393.46
InChI Key: QDJRHALZHHIKIX-HDJSIYSDSA-N
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Description

3,4-dimethoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzenesulfonamide, also known as CP-690,550, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of Janus kinase 3 (JAK3), which plays a crucial role in the immune system.

Scientific Research Applications

Synthesis and Bioactivity Studies

  • A series of sulfonamides, including derivatives with methoxy moieties similar to the compound , was synthesized. These compounds have been tested for cytotoxicity, tumor specificity, and potential as carbonic anhydrase (CA) inhibitors. The research highlights the role of methoxy derivatives in enhancing cytotoxic activities, crucial for anti-tumor activity studies. Such compounds strongly inhibited human cytosolic isoforms hCA I and II, indicating their potential application in cancer therapy (Gul et al., 2016).

Microwave-assisted Synthesis and Bioevaluation

  • Microwave irradiation was used to synthesize benzenesulfonamide derivatives. These compounds displayed cytotoxic activities and inhibited carbonic anhydrase I and II isoenzymes, identifying them as lead compounds for further studies. This indicates the broad utility of sulfonamide derivatives in developing treatments targeting specific enzymatic pathways (Gul et al., 2017).

Selective Cyclooxygenase-2 Inhibitors

  • The development of sulfonamide derivatives as selective inhibitors for cyclooxygenase-2 (COX-2) was explored. This research led to the identification of potent, selective, and orally active COX-2 inhibitors, which are critical in the treatment of conditions like rheumatoid arthritis and osteoarthritis. This underscores the importance of sulfonamides in developing new therapeutic agents (Hashimoto et al., 2002).

Antimicrobial and Antifungal Activity

  • New pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties were synthesized and exhibited significant antibacterial and antifungal activities. This suggests the potential of such derivatives in the development of new antimicrobial agents (Hassan, 2013).

Coordination Polymer Applications

  • The reaction of benzenesulfonamide derivatives in the presence of metal ions like copper(II) resulted in the formation of coordination polymers with potential applications in material science and catalysis (Mahmudov et al., 2013).

properties

IUPAC Name

3,4-dimethoxy-N-(4-pyrazin-2-yloxycyclohexyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O5S/c1-24-16-8-7-15(11-17(16)25-2)27(22,23)21-13-3-5-14(6-4-13)26-18-12-19-9-10-20-18/h7-14,21H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDJRHALZHHIKIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2CCC(CC2)OC3=NC=CN=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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